molecular formula C15H17ClN2O B062501 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride CAS No. 160233-29-4

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B062501
CAS No.: 160233-29-4
M. Wt: 276.76 g/mol
InChI Key: GXQKPPPBCMZVMB-UHFFFAOYSA-N
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Description

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Functionalization

  • Pyrazole derivatives have been synthesized through reactions involving acid chlorides, showcasing the versatility of pyrazole compounds in organic synthesis. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of corresponding amides and imidazo[4,5-b] pyridine derivatives, indicating a pathway for the functionalization of pyrazole rings (Yıldırım et al., 2005).

Catalytic Applications

  • Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including pyrazole derivatives, have been prepared, demonstrating catalytic activities in hydrogen transfer reactions. This suggests the potential for pyrazole compounds in catalysis (Cheng et al., 2009).

Antimicrobial and Antioxidant Properties

  • Some pyrazole scaffolds have shown antimicrobial and antioxidant activities, indicating their potential as therapeutic agents. For instance, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant effects, highlighting the bioactive potential of pyrazole derivatives (Rangaswamy et al., 2017).

Structural and Mechanistic Insights

  • The structure and reactions of pyrazole compounds have been extensively studied, including their hydrogen bonding patterns and reaction mechanisms. For example, the study of intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II) revealed how ligand steric bulk influences hydrogen bonding motifs, providing insights into the design of pyrazole-based ligands (Guzei et al., 2010).

Properties

IUPAC Name

2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQKPPPBCMZVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384062
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160233-29-4
Record name 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160233-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160233-29-4
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